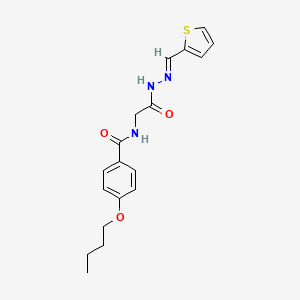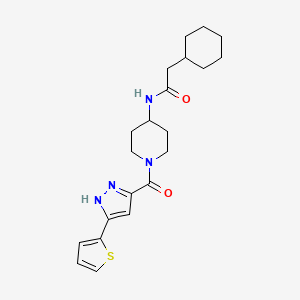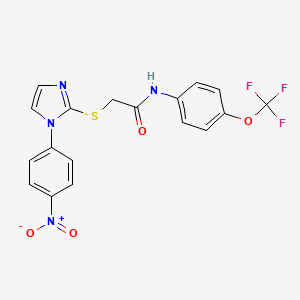
N-(2-Cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C11H16N4O3 and its molecular weight is 252.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Several studies have synthesized and evaluated oxadiazole derivatives, including those structurally related to the compound of interest, for their anticancer activities. These compounds have been investigated for their potential as inhibitors against specific cancer-related proteins or enzymes, demonstrating significant cytotoxic effects against various cancer cell lines.
Akt and FAK Inhibitors : A study reported the design, synthesis, and evaluation of new 1,3,4-oxadiazole derivatives as potent anticancer agents, showing significant activity against lung adenocarcinoma and glioma cell lines. These compounds induced apoptosis and inhibited crucial signaling pathways, suggesting their potential as Akt and FAK inhibitors (Altıntop, Sever, Çiftçi, Turan-Zitouni, Kaplancıklı, & Özdemir, 2018).
EGFR and COX-2 Inhibitors : Research on indole-based 1,3,4-oxadiazoles as EGFR and COX-2 inhibitors showed promising anticancer activity. One compound, in particular, demonstrated significant inhibitory effects on colorectal carcinoma, lung adenocarcinoma, and melanoma cell lines, outperforming erlotinib in some cases. This highlights the potential of such compounds in cancer treatment (Sever et al., 2020).
Antimicrobial Applications
Oxadiazole derivatives have also shown promising results in antimicrobial applications, with several compounds displaying significant activity against bacterial and fungal strains. These findings suggest potential use in treating infections resistant to conventional treatments.
- Antifungal and Apoptotic Effects : A study on the antifungal and apoptotic effects of triazole-oxadiazoles against Candida species reported potent antifungal activity. The compounds induced apoptosis in fungal cells, offering a new approach to antifungal therapy (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Enzyme Inhibition for Therapeutic Applications
The research extends to enzyme inhibitors, with some oxadiazole derivatives being investigated for their inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase. These enzymes are targets for treating diseases like Alzheimer's and diabetes.
- Anti-Diabetic Agents : Novel bi-heterocycles were synthesized and evaluated for their anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme. These studies indicate the potential of oxadiazole derivatives in developing new anti-diabetic therapies (Abbasi et al., 2020).
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-7(2)11(4,6-12)13-9(16)5-15-8(3)14-18-10(15)17/h7H,5H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTVAYUGASHCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)N1CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2809864.png)
![2-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2809866.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2809867.png)
![7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2809870.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2809873.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2809874.png)
![Methyl (4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2809875.png)
![N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2809878.png)
![N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide](/img/structure/B2809879.png)


